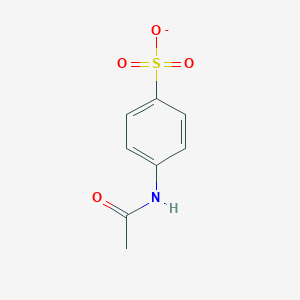

4-(Acetylamino)benzenesulfonate

Description

Historical Context within Sulfonate Chemistry

The story of 4-(acetylamino)benzenesulfonate is intrinsically linked to the development of sulfonamides, a class of compounds that revolutionized medicine in the early 20th century. The journey began with the synthesis of sulfanilamide (B372717), a simple yet potent antibacterial agent. britannica.comnih.gov It was discovered that Prontosil, a sulfonamide dye, was metabolized in the body to the active compound sulfanilamide. britannica.comopenaccesspub.org This breakthrough, which earned Gerhard Domagk a Nobel Prize, opened the floodgates for the synthesis of thousands of sulfanilamide derivatives in the quest for improved efficacy and broader applications. nih.govopenaccesspub.org

The acetylation of the amino group in sulfanilamide derivatives, leading to compounds like this compound, was a key strategy to modulate their physicochemical properties. This modification could influence factors such as solubility and biological activity. The broader family of sulfonamides quickly expanded beyond antibacterial agents, with research into their side effects leading to the development of diuretics and antidiabetic drugs. nih.gov The core sulfonate group, a sulfur atom double-bonded to two oxygen atoms and single-bonded to two other groups, proved to be a versatile scaffold for creating a wide array of functional molecules.

Significance in Contemporary Chemical and Materials Science Research

In modern research, this compound and its derivatives are recognized for their utility as intermediates and building blocks in the synthesis of more complex molecules. Their bifunctional nature, possessing both a nucleophilic acetylamino group and an electrophilic sulfonate group, allows for a variety of chemical transformations. This makes them valuable starting materials in the creation of novel organic compounds.

The applications of aromatic sulfonates extend into materials science. researchgate.net For instance, derivatives of this compound are being explored for their potential in creating new polymers and functional materials. The rigid aromatic core and the polar sulfonate group can impart desirable properties such as thermal stability and specific solubility characteristics to polymers. Furthermore, the acetylamino group can be a site for further chemical modification, allowing for the fine-tuning of material properties. Some related compounds are used in the synthesis of dyes and pigments. ontosight.ai

Overview of Key Academic Research Directions

Current academic research on this compound and related compounds is multifaceted. One significant area of investigation is their use as precursors in organic synthesis. Researchers are continually developing new synthetic methodologies that leverage the reactivity of the sulfonate and acetylamino groups to construct complex molecular architectures. prepchem.comprepchem.com

Another prominent research direction is the exploration of their potential in medicinal chemistry. While the era of sulfonamides as frontline antibiotics has largely passed due to the emergence of more potent drugs and antibiotic resistance, the sulfonamide scaffold continues to be a source of inspiration for the design of new therapeutic agents. ontosight.ai Researchers are investigating derivatives of this compound for a range of biological activities.

In the realm of materials science, the focus is on incorporating these molecules into novel materials with tailored properties. This includes the development of specialty polymers and organic-inorganic hybrid materials. The ability of the sulfonate group to interact with metal ions also opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs).

Physicochemical Properties of this compound and Related Compounds

| Property | 4-(Acetylamino)benzenesulfonic acid drugfuture.comchembk.comepa.gov | 4-Acetylphenyl this compound nih.gov | 4-propionylphenyl this compound chemicalbook.com | 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate bldpharm.com |

| Molecular Formula | C8H9NO4S | C16H15NO5S | C17H17NO5S | C14H8F5NO4S |

| Molecular Weight | 215.23 g/mol | 333.4 g/mol | 347.38 g/mol | 381.27 g/mol |

| Appearance | Dihydrate, crystals drugfuture.com | Not specified | Not specified | Not specified |

| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in glacial acetic acid, insoluble in ether. drugfuture.com | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | 593.7±50.0 °C chemicalbook.com | Not specified |

Crystallographic Data of 4-(Acetylamino)phenyl benzenesulfonate (B1194179)

| Parameter | Value researchgate.netresearchgate.net |

| Molecular Formula | C14H13NO4S |

| Dihedral Angle between Phenyl Rings | 71.57 (5)° |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Stabilizing Interactions | N—H⋯O hydrogen bonds, C—H⋯O interactions |

Structure

2D Structure

Properties

Molecular Formula |

C8H8NO4S- |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/p-1 |

InChI Key |

ZQPVMSLLKQTRMG-UHFFFAOYSA-M |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Multi-Step Synthesis Approaches

The creation of 4-(acetylamino)benzenesulfonate derivatives often involves a sequence of carefully planned reactions, starting from basic aromatic compounds. These multi-step pathways allow for the precise installation of functional groups on the benzene (B151609) ring.

A primary route to 4-(acetylamino)benzenesulfonic acid involves the direct derivatization of aromatic aminosulfonic acids, most notably 4-aminobenzenesulfonic acid (sulfanilic acid). The key transformation in this process is the acetylation of the amino group. In a typical industrial method, sulfanilic acid is dissolved in water with sodium carbonate, and then acetylated using acetic anhydride (B1165640) at temperatures between 45–50°C. scribd.com The resulting product, the sodium salt of 4-(acetylamino)benzenesulfonic acid, can be precipitated from the solution by adding sodium chloride, achieving yields of around 82%. scribd.com

The acetylation step serves a critical purpose beyond simply adding a functional group; it acts as a protecting group strategy. utdallas.edu The amino group in sulfanilic acid is highly reactive. By converting it to an amide (the acetylamino group), its reactivity is diminished, preventing unwanted side reactions during subsequent chemical transformations. utdallas.edu Furthermore, the bulky nature of the acetylamino group sterically hinders reactions at the ortho position, favoring substitution at the para position on the aromatic ring. utdallas.edu

An alternative approach involves carrying out the acetylation of free aminoarylsulfonic acids directly in sulfuric acid as a solvent, using acetic anhydride or acetyl chloride as the acetylating agent. google.com This method is noted for being more ecologically and economically favorable as it avoids the production of large quantities of mineral acid salts that occur when liberating the free acid from its salt form. google.com

The synthesis of this compound esters involves a multi-step process that begins with the acetylation of sulfanilic acid to form N-acetylsulfanilic acid, followed by esterification. ontosight.ai The esterification can be achieved by reacting the N-acetylsulfanilic acid with an alcohol in the presence of a suitable catalyst. ontosight.ai This process is a variation of the classic Fischer-Speier esterification, which involves refluxing a carboxylic acid (or in this case, a sulfonic acid) and an alcohol with an acid catalyst. wikipedia.org

However, direct esterification can be challenging. Attempts to esterify p-acetaminobenzenesulfonyl chloride with low molecular weight alcohols in aqueous solutions often result in the hydrolysis of the starting material back to sulfanilic acid. njit.edu Successful esterification often requires non-aqueous and anhydrous conditions, sometimes under pressure. njit.edu For example, the alcoholysis of butyl sulfanilate with methyl alcohol was only successful under pressure and anhydrous conditions. njit.edu

Below is a table summarizing various acetylation and esterification conditions for related compounds.

| Starting Material | Reagent(s) | Solvent/Conditions | Product | Yield | Reference |

| Aminobenzenesulfonic acid | Acetic anhydride, Sodium carbonate | Water, 45-50°C | 4-(Acetylamino)benzenesulfonic acid | 82% | scribd.com |

| Aminoarylsulfonic acids | Acetic anhydride or Acetyl chloride | Sulfuric acid | N-acetylaminoarylsulfonic acids | N/A | google.com |

| Acetanilide (B955) | Chlorosulfuric acid | None, then poured into ice-water | 4-(Acetylamino)benzenesulfonyl chloride | 80-82% | chemicalbook.com |

| Acetanilide | Sulfur trioxide, then Thionyl chloride | Glacial acetic acid | N-acetylsulfanilyl chloride | >95% | google.com |

| Sulfanilic acid | Acetylation, then 2-pentanol | Catalyst | Sulfanilic acid, N-acetyl-, 2-pentyl ester | N/A | ontosight.ai |

This table is interactive and can be sorted by column.

Reduction and diazotization represent key chemical transformations for derivatives of this compound, expanding their synthetic utility, particularly in the production of dyes.

Reduction Pathways: The synthesis of the precursor, 4-aminobenzenesulfonic acid, can be achieved through the reduction of 4-nitrobenzenesulfonic acid. europa.eu This reduction is a standard method for converting an aromatic nitro group into an amino group, which can then be acetylated as described previously. europa.euscribd.com

Diazotization Pathways: The amino group of aminobenzenesulfonic acids can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com Although the acetylamino group itself is not directly diazotized, its precursor (the amino group) is. These resulting diazonium salts are highly versatile intermediates, primarily used in azo coupling reactions to form azo dyes. google.com For instance, diazotized aminobenzenesulfonic acids are coupled with various aromatic compounds, such as naphthol derivatives, to produce a wide range of azo lake pigments. google.com

Green Chemistry Principles in Synthetic Strategies

In recent years, there has been a significant push to develop more environmentally friendly methods for chemical synthesis. For the production of 4-(acetylamino)benzenesulfonic acid and its derivatives, several "green" strategies have been explored to minimize waste and reduce costs.

One notable advancement is the acetylation of aminoarylsulfonic acids using acetic anhydride in sulfuric acid as the solvent. google.com Traditional methods often involve neutralizing the aminosulfonic acid with a base like sodium carbonate, performing the acetylation in water, and then re-acidifying to get the final product. This generates considerable salt waste. google.com By using sulfuric acid as a solvent, the free aminoarylsulfonic acid can be acetylated directly, and the acetic acid formed as a byproduct remains in the reaction mixture, streamlining the process and reducing inorganic salt waste. google.com

Another green approach focuses on the sulfonation step. The classic method for producing intermediates like 4-acetamidobenzenesulfonyl chloride often uses a large excess of chlorosulfonic acid, which generates significant amounts of acidic waste. google.comgoogle.com Newer patented methods utilize sulfur trioxide as the sulfonating agent in a solvent like glacial acetic acid or thionyl chloride. google.comgoogle.com This approach avoids the generation of wastewater and spent acid, saving on processing costs and benefiting the environment. google.com Additionally, solid-phase acylation of aminosulfonic acids has been developed as a method that can produce nearly quantitative yields under intensive agitation, further reducing waste. google.com These sulfonated carbon materials are regarded as potential substitutes for liquid sulfuric acid due to their low production cost and high stability. abo.fi

Role as a Chemical Intermediate in Advanced Organic Synthesis

This compound and its direct precursor, N-acetylsulfanilyl chloride, are pivotal intermediates in advanced organic synthesis. The acetyl group serves as a protecting group for the amine, allowing for selective reactions at other parts of the molecule. utdallas.edu

The most prominent role of this structure is in the synthesis of N-acetylsulfanilyl chloride (ASC). This is typically achieved by reacting acetanilide with chlorosulfuric acid. chemicalbook.com The resulting ASC is a highly reactive compound and a crucial intermediate in the manufacture of sulfonamides (sulfa drugs), which are a class of antibacterial agents. chemicalbook.comscribd.com The synthesis involves reacting ASC with an appropriate amine. The acetyl group is often removed in a final step via hydrolysis to yield the active sulfonamide. utdallas.edu

Beyond pharmaceuticals, these intermediates are used in the dye industry. They are key components in the synthesis of various azo dyes and pigments. google.comenvironmentclearance.nic.in For example, 4-aminobenzenesulfonic acid is diazotized and coupled with other aromatic compounds to create colored molecules used in textiles and other materials. environmentclearance.nic.in

Building Block for Complex Molecular Architectures

The this compound framework serves as a fundamental building block for creating more complex and functionally diverse molecules. Its defined substitution pattern and the reactivity of its functional groups allow it to be incorporated into larger molecular scaffolds.

A clear example is the synthesis of a series of S-esters of 4-acylaminobenzenethiosulfoacids. nih.gov In this research, derivatives of 4-(acetylamino)benzenesulfonyl chloride were used as the starting point to create twenty-four different thiosulfoacid esters. These complex molecules were then evaluated for their antimicrobial properties, demonstrating how the core structure can be elaborated to develop new bioactive compounds. nih.gov

The table below presents data for a selection of these synthesized complex molecules, highlighting the role of the 4-(acetylamino)benzene core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| S-Ethyl 4-(acetylamino)benzenesulfonothioate | C₁₀H₁₃NO₃S₂ | 260.31 | 89 | 68% | nih.gov |

| S-Propyl 4-(acetylamino)benzenesulfonothioate | C₁₁H₁₅NO₃S₂ | 274.36 | 48 | 45% | nih.gov |

| S-(Methoxycarbonyl)methyl 4-(acetylamino)benzenesulfonothioate | C₁₁H₁₃NO₅S₂ | 304.33 | 105 | 47% | nih.gov |

| S-(4-Chlorophenyl) 4-(acetylamino)benzenesulfonothioate | C₁₄H₁₂ClNO₃S₂ | 342.85 | 202 | 52% | nih.gov |

This table is interactive and can be sorted by column.

The synthesis of sulfa drugs, such as sulfanilamide (B372717), from acetanilide is another classic illustration of this principle. The multi-step process involves chlorosulfonation, amination, and finally deprotection (hydrolysis of the acetyl group) to arrive at the target molecule. utdallas.eduscribd.com This sequence underscores how the initial simple building block is methodically transformed into a more complex and biologically active structure.

Precursor for Sulfonamide and Sulfonyl Derivatives

This compound is a key starting material in the synthesis of sulfonamides and other sulfonyl derivatives. solubilityofthings.com The corresponding sulfonyl chloride, 4-acetamidobenzenesulfonyl chloride, is a highly reactive intermediate that readily reacts with nucleophiles like amines to form sulfonamides. solubilityofthings.comontosight.ai This reactivity is fundamental to its role in the development of pharmaceuticals, particularly sulfa drugs. solubilityofthings.comsemanticscholar.org

The synthesis of sulfonamide derivatives often involves the reaction of 4-acetamidobenzenesulfonyl chloride with primary or secondary amines. google.com This reaction is a cornerstone in the preparation of a wide array of sulfonamide-based compounds. solubilityofthings.com For instance, it is a crucial intermediate in the production of sulfanilamide and its derivatives. nih.gov The acetyl group in this compound can be hydrolyzed to yield an amino group, which is a common feature in many biologically active sulfonamides.

Furthermore, this compound and its derivatives are instrumental in creating more complex sulfonyl structures. The sulfonate ester can undergo cleavage, and the resulting fragments can be used in further synthetic steps. eurjchem.com The synthesis of various aryl sulfonyl derivatives has been accomplished using precursors derived from this compound, highlighting its importance as a building block in organic synthesis. echemcom.com

A general synthetic route to sulfonamides involves the reaction of 4-acetamidobenzenesulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction conditions can be tailored to accommodate a wide range of amines, leading to a diverse library of sulfonamide products.

| Precursor | Reagent | Product Class | Reference |

| 4-Acetamidobenzenesulfonyl chloride | Primary/Secondary Amine | Sulfonamides | google.com |

| 4-Acetamidobenzenesulfonyl chloride | 2,6-Diaminopyrimidin-4-ol | Sulfonate Ester | echemcom.com |

| 4-Aminobenzenesulfonic acid | Acetic Anhydride | 4-(Acetylamino)benzenesulfonic Acid | scribd.com |

Application in the Synthesis of Dyes and Agrochemicals

The utility of this compound extends to the synthesis of dyes and agrochemicals. solubilityofthings.com Its derivatives are important intermediates in the production of various dyestuffs. scribd.com For example, 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid and 4-acetamido-5-hydroxynaphthalene-1,7-disulfonic acid, which can be derived from related precursors, are used in the synthesis of Black PN, a food dye. atamanchemicals.com The diazo derivatives of aminobenzenesulfonic acids are key components in many azo dyes.

In the field of agrochemicals, sulfonylurea herbicides are a significant class of compounds. The synthesis of these molecules can involve intermediates derived from benzenesulfonyl chlorides. While direct examples using this compound are not extensively detailed in the provided results, the general reactivity of sulfonyl chlorides makes them suitable precursors for such applications. ontosight.aicymitquimica.com The synthesis of sulfonylureas has been achieved through methods like the carbonylation of sulfonylazides, a process where the sulfonyl group is a key reactive center.

The synthesis of acid dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic component. researchgate.net Derivatives of 4-aminobenzenesulfonic acid are commonly used as the diazo component in these syntheses. scribd.com

| Application Area | Intermediate | Final Product Class | Reference |

| Dyes | 4-Acetamido-5-hydroxynaphthalene-1,7-disulfonic acid | Food Dyes (e.g., Black PN) | atamanchemicals.com |

| Dyes | Diazotized aminobenzenesulfonic acid derivatives | Azo Dyes | scribd.comresearchgate.net |

| Agrochemicals | Sulfonyl chlorides | Sulfonylureas | ontosight.aicymitquimica.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of products derived from this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of sulfonamides, the reaction of 4-acetamidobenzenesulfonyl chloride with amines is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. The choice of solvent can influence reaction rates and product isolation. For instance, in the synthesis of certain sulfonate esters, THF may enhance the solubility of intermediates but could require longer reaction times compared to dichloromethane.

In the synthesis of N-aryl sulfonyl derivatives, reactions have been carried out in pyridine at room temperature or under reflux conditions on a water bath for several hours. echemcom.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. echemcom.com

The use of catalysts can also significantly impact reaction outcomes. For example, DMAP (4-dimethylaminopyridine) can accelerate the formation of sulfonate esters. In some cases, Lewis acids like calcium triflimide have been used to activate sulfonyl fluorides for the synthesis of sulfonamides. researchgate.net

Work-up procedures are also critical for obtaining high yields of pure products. This often involves pouring the reaction mixture into water to precipitate the product, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol. echemcom.com

Recent advancements have explored more environmentally friendly ("green") synthesis methods. For example, the synthesis of sulfonamide and sulfonate derivatives has been achieved in water using sodium carbonate as an HCl scavenger, resulting in high yields and purities. mdpi.com The optimization of reaction conditions for the synthesis of various heterocyclic compounds has also been explored, with factors like temperature and the use of additives being systematically varied to improve yields. researchgate.netscirp.orgacs.org

| Reaction | Key Optimization Parameters | Typical Conditions | Outcome/Improvement | Reference |

| Sulfonate Ester Synthesis | Solvent, Catalyst, Temperature | THF or Dichloromethane, DMAP, 0-5°C | Reduced side reactions, accelerated formation | |

| N-Aryl Sulfonyl Derivative Synthesis | Solvent, Temperature, Time | Pyridine, Room temperature or reflux, Monitored by TLC | Completion of reaction, high purity | echemcom.com |

| Sulfonamide Synthesis (from sulfonyl fluoride) | Catalyst | Calcium triflimide | Activation of sulfonyl fluoride | researchgate.net |

| Sulfonamide/Sulfonate Synthesis | Reaction Medium, Base | Water, Sodium Carbonate | Green conditions, high yield and purity | mdpi.com |

| Heterocycle Synthesis | Temperature, Additives | Varied temperatures, with/without additives | Optimized yields | researchgate.netscirp.orgacs.org |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For organic molecules like 4-(acetylamino)benzenesulfonate, ¹H and ¹³C NMR provide invaluable information about the molecular skeleton.

In ¹H NMR spectroscopy of related structures, the acetyl group's methyl protons (CH₃) typically present as a sharp singlet at approximately 2.1 ppm. The aromatic protons on the para-substituted benzene (B151609) ring exhibit a characteristic splitting pattern, usually appearing as two distinct doublets in the region of 7.0 to 8.5 ppm. The N-H proton of the amide group gives rise to a singlet whose chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR spectroscopy provides complementary data on the carbon framework. The carbonyl carbon of the acetyl group is typically observed in the downfield region, while the methyl carbon appears at the opposite end of the spectrum. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached sulfonate and acetylamino groups.

Table 1: Expected NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Acetyl (CH₃) | ~2.1 | Singlet |

| Aromatic (C-H) | ~7.0 - 8.5 | Doublets | |

| Amide (N-H) | Variable | Singlet | |

| ¹³C | Acetyl (CH₃) | ~25 | Quartet |

| Aromatic (C-H) | ~115 - 130 | Doublet | |

| Aromatic (C-N) | ~140 | Singlet | |

| Aromatic (C-S) | ~145 | Singlet | |

| Carbonyl (C=O) | ~170 | Singlet |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. youtube.com Consequently, they often provide complementary information. nih.govmt.com

For this compound, the IR spectrum is characterized by several key absorption bands. The N-H stretch of the amide group is typically observed in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong peak usually found around 1700-1650 cm⁻¹. One of the most diagnostic features for this compound is the presence of strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate (S=O) group, which typically appear in the 1350–1150 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations also produce characteristic signals.

Raman spectroscopy complements the IR data, often showing strong signals for symmetric vibrations and the S-O bonds within the sulfonate group, as well as providing insights into the crystal lattice structure through low-frequency modes. mt.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3100 | Medium |

| C=O Stretch (Amide I) | Acetyl | 1700 - 1650 | Strong |

| Asymmetric S=O Stretch | Sulfonate | ~1350 | Strong |

| Symmetric S=O Stretch | Sulfonate | ~1150 | Strong |

| C-N Stretch | Amide | 1420 - 1380 | Medium |

Electronic Spectroscopy (Ultraviolet-Visible)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org For aromatic compounds, the most significant absorptions are typically due to π → π* transitions within the conjugated system. libretexts.org

The UV-Vis spectrum of this compound is dominated by absorptions originating from the substituted benzene ring. The presence of both the electron-donating acetylamino group and the electron-withdrawing sulfonate group modifies the electronic structure of the benzene ring, influencing the energy and intensity of these transitions. Typically, compounds containing a benzenesulfonamide (B165840) or related moiety exhibit strong absorption maxima in the UV region. sielc.com The precise wavelength of maximum absorbance (λ_max) is sensitive to the solvent environment.

High-Resolution Mass Spectrometry (e.g., HR-TOF-MS)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with exceptional accuracy. spectralworks.com Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). gcms.cznih.gov This level of precision allows for the unambiguous determination of a molecule's empirical formula from its exact mass. gcms.cznih.gov

For this compound (anion form, C₈H₈NO₄S⁻), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. Any deviation would be reported as the mass error in ppm. The technique can also provide structural information through analysis of fragmentation patterns.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice. carleton.edu

Analysis of closely related structures, such as 4-(acetylamino)phenyl benzenesulfonate (B1194179), provides a strong model for the solid-state conformation of the title compound. In such structures, the two aromatic rings are typically not coplanar. For instance, in one study, the dihedral angle between the phenyl and acetylaminophenyl rings was found to be 71.57°. researchgate.netresearchgate.net The acetylamino group itself is often slightly twisted out of the plane of its attached benzene ring. researchgate.netresearchgate.net The crystal packing is heavily influenced by intermolecular hydrogen bonds, particularly N—H⋯O interactions between the amide hydrogen of one molecule and a sulfonate oxygen of a neighboring molecule, which can create extended one-dimensional chains. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data from a Related Structure (4-(Acetylamino)phenyl benzenesulfonate)

| Parameter | Value | Reference |

| Dihedral Angle (between rings) | 71.57 (5)° | researchgate.net, researchgate.net |

| Acetylamino Group Rotation | 16.3 (1)° | researchgate.net, researchgate.net |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | researchgate.net, researchgate.net |

| R-factor | 0.038 | researchgate.net |

The process of determining a crystal structure via single-crystal X-ray diffraction involves several key steps. wikipedia.org First, a suitable single crystal of high purity and sufficient size (typically >0.1 mm) must be grown and selected. wikipedia.org This crystal is then mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. carleton.edu

As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. carleton.edu The angles and intensities of these diffracted beams are meticulously recorded. This diffraction data is then processed to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined. carleton.edu The resulting structural model is then refined using least-squares techniques to achieve the best possible fit with the experimental diffraction data, yielding highly accurate bond lengths, angles, and other structural parameters. wikipedia.orgcarleton.edu

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group of this compound is not available in published crystallographic literature. This data is fundamental and is determined through single-crystal X-ray diffraction experiments.

Analysis of Molecular Conformation and Planarity

A detailed analysis of the molecular conformation, including bond lengths, bond angles, and torsion angles, is unavailable. Consequently, an assessment of the planarity of the benzene ring and the acetamido group, as well as the dihedral angle between them, cannot be provided.

Intermolecular Interactions within Crystal Lattices

Without a solved crystal structure, a definitive analysis of the intermolecular forces that stabilize the crystal lattice is not possible. Such an analysis would typically involve the identification and geometric characterization of the following interactions:

Hydrogen Bonding Networks (N-H...O, C-H...O)

The presence and nature of hydrogen bonds, such as those between the amide (N-H) or aryl (C-H) protons and the sulfonate (S=O) or carbonyl (C=O) oxygen atoms, cannot be confirmed or described.

Pi-Stacking and C-H...Pi Interactions

Details on potential π-π stacking interactions between adjacent benzene rings or C-H...π interactions involving the aromatic system remain undetermined.

Van der Waals Interactions

While van der Waals forces are ubiquitously present, a specific description of their contribution to the crystal packing of this compound cannot be detailed without crystallographic data.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a computational method that relies on a known crystal structure to map and quantify intermolecular interactions. As no crystal structure for this compound has been found, this analysis cannot be performed. Therefore, no information on the Hirshfeld surface or its corresponding 2D fingerprint plots, which detail the prevalence of different types of atomic contacts, can be generated.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(acetylamino)benzenesulfonate, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. However, specific studies applying this methodology to the target compound could not be located.

Geometry Optimization and Electronic Structure Elucidation

A foundational step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would describe the distribution of electrons within the molecule. Currently, there are no published optimized geometry parameters or detailed electronic structure analyses specifically for this compound.

Calculation of Quantum Chemical Parameters (e.g., HOMO-LUMO Orbital Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. While the principles of HOMO-LUMO analysis are well-established, specific calculated values for the orbital energies and the energy gap of this compound are not available in the reviewed literature.

A hypothetical data table for such findings would look as follows:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how the molecule will interact with other chemical species. An MEP map for this compound would pinpoint the reactive sites, particularly around the sulfonate and acetylamino groups. However, no such specific MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between orbitals, providing a detailed picture of bonding, lone pairs, and delocalization (charge transfer) effects within the molecule. This analysis quantifies the stability arising from these interactions, often expressed as stabilization energies. For this compound, NBO analysis would clarify the nature of the bonding and the extent of electron delocalization between the benzene (B151609) ring and its substituents. This specific analysis has not been reported in the literature for this molecule.

A representative data table for NBO analysis would include:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Prediction of Non-Linear Optics (NLO) Properties

Computational methods can predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations would determine if this compound has potential as an NLO material. A literature search did not yield any studies focused on the NLO properties of this specific compound.

Topological Analyses

Advanced topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide deep insights into the nature of chemical bonds and non-covalent interactions. These methods map the spatial localization of electrons and weak interactions within the molecule. No studies applying these specific topological analyses to this compound were found.

Molecular Docking Studies of Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of ligands to proteins and to estimate the strength of their interaction.

Molecular docking studies on derivatives of this compound have provided valuable predictions regarding their binding modes and conformations within the active sites of their target proteins. For instance, in a study involving a series of isoniazid (B1672263) derivatives linked to sulfonate esters, a compound featuring the 4-acetamidobenzenesulfonate group, specifically 3-((2-Isonicotinoylhydrazono)methyl)phenyl 4-acetamidobenzenesulfonate, was docked into the binding pocket of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis nih.gov. The most plausible binding pose of the ligand was determined, illustrating how the molecule orients itself to interact with key amino acid residues within the active site nih.gov.

In another study, computational analysis was used to predict the binding of sulfonamide inhibitors to aspartyl proteases. This involved examining the inhibitor to see if its functionality was well-represented by existing forcefield models in computational chemistry software researchgate.net. While not specifically focused on this compound itself, this approach is fundamental to predicting the binding conformations of related sulfonamide-containing compounds.

The synthesis of 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) has also been reported, with their structures confirmed by single-crystal X-ray diffraction researchgate.net. While this is an experimental technique, the resulting structural information is invaluable for validating and refining the starting conformations of ligands used in molecular docking simulations.

A key outcome of molecular docking simulations is the quantitative assessment of binding affinity, often expressed as a binding energy score. These scores are used to rank potential ligands and prioritize them for further experimental testing.

In the study of the 3-((2-Isonicotinoylhydrazono)methyl)phenyl 4-acetamidobenzenesulfonate derivative targeting InhA, the different binding modes obtained from docking were ranked based on their estimated binding energies nih.gov. This quantitative ranking helps in identifying the most stable and likely binding orientation of the compound.

The following table summarizes the types of quantitative data typically generated from such molecular docking studies. Please note that specific binding energy values for this compound are not available in the provided search results, so the table illustrates the concept with representative data for a related derivative.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| 3-((2-Isonicotinoylhydrazono)methyl)phenyl 4-acetamidobenzenesulfonate | InhA (M. tuberculosis) | -8.5 (Example Score) | TYR158, MET199, NAD+ |

Note: The docking score is a representative value to illustrate the type of data generated.

The binding of a ligand to a protein is governed by a combination of steric and electronic factors. Steric factors relate to the size and shape of the ligand and the binding pocket, while electronic factors involve electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

Computational studies on related sulfonamides highlight the importance of these factors. The synthesis of various sulfonamides is often followed by computational analysis to understand their potential interactions. The electronic properties, such as the distribution of electrostatic potential, are crucial for identifying regions of the molecule that are likely to engage in favorable interactions with the protein target. For example, the negatively charged sulfonate group is a key feature that can form strong electrostatic interactions or hydrogen bonds with positively charged or polar residues in the binding site.

The acetylamino group also plays a significant role. The amide functionality can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing for specific and directional interactions that contribute to binding affinity and selectivity. The steric bulk of the entire this compound moiety will also influence how it fits into a binding pocket, with a snug fit maximizing favorable van der Waals interactions.

Reaction Mechanisms and Catalysis Research

Elucidation of Specific Reaction Pathways

The structural features of 4-(acetylamino)benzenesulfonate derivatives, such as the presence of electron-withdrawing or donating groups, significantly influence their reaction pathways.

The sulfonate group in this compound derivatives serves as a good leaving group in nucleophilic substitution reactions. The reactivity of the sulfonate ester can be modulated by substituents on the phenyl ring. For instance, the presence of an electron-withdrawing bromo group can stabilize the transition state during nucleophilic attack, thereby increasing the electrophilicity of the sulfonate. This has been observed in kinetic studies where bromo-substituted derivatives exhibit faster reaction rates in SN2 mechanisms compared to their non-halogenated counterparts.

The acetylamino group also plays a role in the molecule's reactivity. While the amino group is generally more nucleophilic, its protection as an acetyl derivative allows for selective reactions at other sites. researchgate.net In derivatives of this compound, the hydrazide functionality has been shown to increase nucleophilicity, making it more reactive toward carbonyl compounds. Furthermore, the isothiocyanate group in certain derivatives suggests potential for nucleophilic substitution reactions, which can be harnessed in chemical synthesis. cymitquimica.com

Aromatic sulfonates are instrumental in various fields and their crystal and molecular structures are of significant interest due to the biological importance of their analogues. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions Involving this compound Derivatives

| Derivative | Nucleophile | Product | Reference |

| 2-Bromo-4-formyl-6-methoxyphenyl this compound | Amines, Thiols | Substituted benzenesulfonate (B1194179) | |

| 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide | Carbonyl compounds | Hydrazones | |

| 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid, sodium salt | --- | --- | cymitquimica.com |

This table is generated based on data from the text.

The functional groups present in derivatives of this compound are susceptible to both oxidation and reduction. For example, a formyl group on a derivative can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. Conversely, the same formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The azo group in related azo dyes can undergo reduction through enzymatic or chemical means. canada.ca This process can involve direct enzymatic reduction by azoreductase, indirect reduction mediated by azoreductase, or chemical reduction by agents like sulfides. canada.ca The superoxide (B77818) ion can act as a moderate one-electron reducing agent. acs.org

Condensation reactions are a key class of reactions for derivatives of this compound, particularly those containing reactive carbonyl or amino groups. ebsco.com For instance, a formyl group can undergo condensation reactions, such as the formation of a hydrazone. Similarly, derivatives with a hydrazide functionality are reactive toward carbonyl compounds, leading to condensation products. mdpi.com These reactions are fundamental in synthesizing larger, more complex molecules from simpler precursors. ebsco.com

Derivatives of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. semanticscholar.orgdoi.org These reactions can be catalyzed by transition metals, allowing them to proceed under mild conditions. williams.edubeilstein-journals.org For example, transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to be effective where thermal Diels-Alder reactions fail. williams.edu Both oxygen- and sulfur-stabilized allylic cations have been utilized in [4+3] cycloaddition reactions. semanticscholar.org Photosensitized [4+2]- and [2+2]-cycloaddition reactions of N-sulfonylimines have also been reported for the synthesis of complex polycyclic scaffolds. nih.gov

Catalytic Investigations

The unique structure of this compound and its analogs makes them interesting subjects for catalytic studies, particularly in the realm of biocatalysis.

Antibodies have been generated that can catalyze specific chemical reactions, including transformations involving esters of this compound. An antibody raised against a phosphonate (B1237965) transition-state analog was found to catalyze the aminoacylation of thymidine (B127349) with an alanyl ester. nih.gov This demonstrates the potential for creating "artificial enzymes" with novel specificities. nih.gov The antibody selectively catalyzes the acyl transfer to thymidine, even in the presence of a large excess of water. nih.gov

Supramolecular Chemistry and Self Assembly

Principles of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates without external guidance. wikipedia.org This process is fundamental in supramolecular chemistry, where non-covalent interactions dictate the formation of complex assemblies. fortunejournals.comresearchgate.net In the case of 4-(acetylamino)benzenesulfonate, the final structure is programmed by the shape and functional groups of the molecule itself. wikipedia.org The random thermal motion of molecules allows them to explore various orientations until they achieve a stable arrangement of minimum energy, driven by attractive intermolecular forces. concord.org

The self-assembly of molecules like this compound is a key concept in building complex structures from the bottom-up, a cornerstone of nanotechnology. wikipedia.org The process can lead to a variety of supramolecular structures, including crystals, aggregates, and nanotubes. fortunejournals.comresearchgate.net

Role of Non-Covalent Interactions in Supramolecular Architectures

In a related compound, 4-(acetylamino)phenyl benzenesulfonate (B1194179), the crystal structure is stabilized by a combination of N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π-π interactions. researchgate.net The interplay of these forces dictates the three-dimensional packing of the molecules.

Hydrogen Bonding in Ordered Structures

Hydrogen bonding plays a crucial role in directing the self-assembly of this compound and its analogs. nih.gov In the crystal structure of 4-(acetylamino)phenyl benzenesulfonate, N-H···O hydrogen bonds are responsible for the formation of infinite one-dimensional chains. researchgate.netresearchgate.net These chains are a primary motif in the supramolecular assembly.

The table below summarizes the key hydrogen bonding interactions observed in the crystal structure of a related compound, 4-(acetylamino)phenyl benzenesulfonate. researchgate.netresearchgate.net

| Interaction Type | Description | Resulting Motif |

| N-H···O | Hydrogen bond between the amide hydrogen and a sulfonyl oxygen. | Infinite one-dimensional chains. researchgate.netresearchgate.net |

| C-H···O | Weak hydrogen bonds involving aromatic C-H groups and oxygen atoms. | Ring motifs (S(5), S(6), R2¹(6)). researchgate.net |

Dispersive Forces and Their Contribution to Assembly

Dispersive forces, a component of van der Waals forces, are also significant in the self-assembly of aromatic compounds like this compound. fortunejournals.comresearchgate.net These forces, although individually weak, become substantial when summed over the large surface area of the aromatic rings.

In the crystal packing of 4-(acetylamino)phenyl benzenesulfonate, C-H···π and π-π stacking interactions are observed, which complete the supramolecular aggregation. researchgate.net The π-π interactions occur between the electron-rich aromatic rings, contributing to the stability of the crystal lattice. The dihedral angle between the phenyl and acetylaminophenyl rings in this related compound is 71.57 (5)°, indicating a non-coplanar arrangement which still allows for effective π-π stacking. researchgate.netresearchgate.net

Applications in Advanced Materials Science

Integration into Functional Material Design

The molecular structure of 4-(Acetylamino)benzenesulfonate offers distinct advantages for its incorporation into functional polymers. The presence of the sulfonate group allows for the creation of polyelectrolytes and ionomers. These materials are of significant interest for applications such as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton transport. Furthermore, the acetylamino group can be hydrolyzed to an amino group, which can then serve as a reactive site for polymerization or for grafting other functional molecules onto a polymer backbone.

The interplay between the electron-donating acetylamino group and the electron-withdrawing sulfonate group, mediated by the benzene (B151609) ring, can impart specific electronic properties to polymers. This can influence their conductivity, redox behavior, and optical properties. For instance, polymers incorporating this moiety could be designed to have tunable band gaps, making them suitable for applications in organic electronics.

Table 1: Potential Functional Properties Imparted by this compound in Polymers

| Functional Group | Property Conferred | Potential Application |

| Sulfonate (-SO₃⁻) | Ionic conductivity, Hydrophilicity | Proton exchange membranes, Donnan dialysis membranes, Antistatic coatings |

| Acetylamino (-NHCOCH₃) | Hydrogen bonding capability, Precursor to reactive amine | Enhanced mechanical properties, Site for cross-linking or functionalization |

| Aromatic Ring | π-conjugation, Thermal stability | Conductive polymers, Organic light-emitting diodes (OLEDs) |

Participation in the Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and sensing. While direct incorporation of this compound into COF synthesis is not straightforward due to the acetyl protecting group, its deacetylated form, 4-aminobenzenesulfonic acid, is a prime candidate for constructing functional COFs.

The amino group of 4-aminobenzenesulfonic acid can readily participate in the formation of imine-linked COFs, a common and robust strategy for COF synthesis. The resulting COF would feature sulfonic acid groups decorating the pore walls. This functionalization is highly desirable as it can introduce new properties to the COF. For example, sulfonated COFs have demonstrated high proton conductivity, making them promising materials for fuel cell membranes. The ordered and porous nature of the COF would provide well-defined channels for proton transport, potentially leading to higher efficiency compared to amorphous polymer membranes.

Table 2: Comparison of Potential Properties of a Sulfonated COF Derived from 4-aminobenzenesulfonic acid with a Non-functionalized Analogue

| Property | Non-functionalized COF | Sulfonated COF |

| Porosity | High | High |

| Crystallinity | High | High |

| Proton Conductivity | Low | High |

| Gas Adsorption | Dependent on pore size | Can be tailored by sulfonate groups |

| Catalytic Activity | Possible with active sites | Potential for acid catalysis |

Contribution to Photonic Device Development

The development of new organic materials for photonic devices, particularly for applications in nonlinear optics, is an active area of research. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant second-order nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). These materials are crucial for applications like frequency doubling of lasers.

The structure of this compound, with the acetylamino group acting as an electron donor and the sulfonate group as an electron acceptor, connected by the phenyl ring, fits the general design principle for NLO chromophores. While direct experimental evidence for the NLO properties of this specific compound is not widely reported, its molecular framework suggests potential for such applications. Theoretical calculations and experimental studies on similar donor-acceptor substituted benzene derivatives have shown promising NLO responses. The incorporation of such chromophores into polymer matrices or their self-assembly into non-centrosymmetric crystalline structures is a key step in fabricating functional NLO devices.

Chemical Basis for Biosensor Design

The electrochemical properties of polymers derived from sulfonated aniline (B41778) derivatives make them excellent candidates for the development of biosensors. For instance, poly(p-aminobenzenesulfonic acid), which can be considered a polymer derived from the deacetylated form of this compound, has been successfully used to modify electrodes for the detection of various biomolecules.

The chemical basis for their application in biosensors lies in several key features:

Conductivity: The conjugated polymer backbone provides electrical conductivity, which is essential for transducing a biological recognition event into an electrical signal.

Functional Groups: The sulfonic acid groups can be used to immobilize enzymes or other biorecognition elements through electrostatic interactions or covalent bonding. These groups also enhance the polymer's hydrophilicity and stability in aqueous environments, which is crucial for biological applications.

Electrocatalytic Activity: These polymers can exhibit electrocatalytic activity towards the oxidation or reduction of certain analytes, thereby amplifying the sensor's response.

An electrochemical biosensor based on such a polymer would typically involve the immobilization of a specific enzyme on the polymer-modified electrode. The enzyme would then catalyze a reaction with the target analyte, producing a species that can be electrochemically detected at the electrode surface. The polymer film enhances the sensitivity and selectivity of the detection.

Table 3: Components and Their Roles in a Biosensor Based on a Polymer Derived from 4-aminobenzenesulfonic acid

| Component | Role |

| Electrode Substrate | Provides the conductive surface for the sensor. |

| Polymer Film | Enhances conductivity, provides sites for enzyme immobilization, and can have electrocatalytic activity. |

| Immobilized Enzyme | Provides specificity for the target analyte. |

| Analyte | The substance to be detected. |

Environmental Chemistry and Degradation Studies

Environmental Persistence and Transport

Distribution Modeling in Ecosystems

The environmental distribution of 4-(acetylamino)benzenesulfonate is predicted through fate and transport models, which utilize the compound's physicochemical properties to estimate its partitioning between air, water, soil, and sediment. cdc.govresearchgate.net While specific, complex modeling studies for this compound are not extensively documented in public literature, its behavior can be inferred from its known properties and the principles of environmental modeling. cdc.govepa.gov

Environmental fate models, such as fugacity models, are mathematical tools that predict how a chemical will move and transform in the environment. researchgate.netresearchgate.net These models require key inputs, including the chemical's solubility, vapor pressure, and partition coefficients. epa.govnih.gov For this compound, its high water solubility and the presence of a sulfonic acid group suggest it will predominantly reside in the aqueous phase of ecosystems. drugfuture.com

The compound's structure indicates that it will exist almost entirely in its anionic form in typical environmental pH ranges (5-9). Anionic compounds generally exhibit low adsorption to soils and sediments, which are often negatively charged. mdpi.com This suggests that this compound is likely to be mobile in soil and can be transported with water flow, potentially leading to its distribution in groundwater and surface water bodies. cdc.gov Its low potential for volatilization means its presence in the atmosphere is expected to be negligible. nih.gov

The following table summarizes key properties of this compound that are critical for its environmental distribution modeling.

| Property | Value/Description | Significance in Distribution Modeling | Reference |

|---|---|---|---|

| Molecular Formula | C8H9NO4S | Basic input for all model calculations. | nih.gov |

| Molecular Weight | 215.23 g/mol | Influences transport rates (e.g., diffusion). | nih.gov |

| Water Solubility | Freely soluble in water. | High solubility indicates a strong tendency to partition into the aqueous phase (water bodies, soil pore water). | drugfuture.com |

| XLogP3 | 0.1 | The low octanol-water partition coefficient suggests low potential for bioaccumulation in fatty tissues of organisms. | nih.gov |

| Chemical Form | Exists as an anion in typical environmental pH ranges. | Affects sorption to soil and sediment; anions are typically more mobile in soil. | mdpi.com |

Chemical Analysis of Degradation Products

The analysis of this compound and its degradation products is crucial for understanding its environmental persistence and transformation pathways. This compound is a known metabolite or transformation product of more complex molecules, such as sulfonamide antibiotics and certain azo dyes. chemicalbook.comscbt.comlookchem.com Therefore, analytical methods are often focused on detecting it within a mixture of related substances in various environmental matrices. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation and quantification of this compound and its potential degradation products. semanticscholar.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase to effectively separate water-soluble compounds. researchgate.net

For enhanced sensitivity and definitive identification, HPLC is frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). semanticscholar.orgchromatographyonline.com LC-MS/MS is a powerful hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the trace-level quantification and structural elucidation of analytes in complex samples like wastewater or soil extracts. semanticscholar.orgsemanticscholar.org

The primary degradation pathway for this compound in the environment is expected to be hydrolysis of the amide bond, which would yield sulfanilic acid and acetic acid. Further microbial degradation of sulfanilic acid could then occur. Analytical methods are designed to separate and identify these potential breakdown products from the parent compound.

The table below details the analytical methods employed in the study of this compound and related compounds.

| Analytical Technique | Detector | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, Diode Array Detector (DAD) | Separation and quantification of sulfonamide impurities and related substances. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (Single Quadrupole or Ion Trap) | Identification and confirmation of metabolites and degradation products in environmental and biological samples. | chromatographyonline.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Highly sensitive and specific quantification and structural elucidation of trace-level transformation products. | semanticscholar.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Used for identifying volatile or derivatized degradation products. | cdc.gov |

Interactions with Biological Macromolecules and Chemical Systems Mechanism Focused

Mechanisms of Enzyme Active Site Modification

The modification of enzyme active sites by 4-(acetylamino)benzenesulfonate and related arylsulfonates can occur through various pathways, leading to the modulation of enzyme function. These mechanisms can be broadly categorized into covalent and non-covalent interactions.

Covalent Inhibition Pathways

Covalent inhibition involves the formation of a stable, covalent bond between the inhibitor and a functional group within the enzyme's active site. For arylsulfonates, this can proceed through specific enzymatic reactions. A notable pathway involves arylsulfate sulfotransferases (ASSTs), a class of microbial enzymes that are independent of the common sulfate (B86663) donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) nih.gov. These enzymes transfer a sulfate group from an aromatic donor, such as an arylsulfonate, to an acceptor molecule. The reaction mechanism is a ping-pong bi-bi type, which involves the covalent modification of the enzyme itself nih.gov. In this process, the sulfate group is transferred to a highly conserved histidine residue in the active site, forming a transient sulfohistidine intermediate before its subsequent transfer to the acceptor substrate nih.gov.

Another potential pathway for covalent modification involves the reactivity of the sulfonate group or an engineered reactive group on the molecule. Generally, covalent inhibitors are designed with an electrophilic "warhead" that reacts with nucleophilic amino acid residues like cysteine, lysine (B10760008), or serine within the protein target google.comgoogle.comfiveable.me. While the sulfonate group itself is not a classic warhead, derivatives can be designed to be reactive. For instance, benzenesulfonamide (B165840) compounds bearing sulfonylethyl ester or carbamate (B1207046) moieties can act as prodrugs, reacting with residues like histidine in the active site of carbonic anhydrases to form a reactive vinylsulfone group, which then forms a covalent bond elifesciences.org. Such targeted covalent inhibition can lead to prolonged and potent inactivation of the target enzyme google.comelifesciences.org.

Interactions with Specific Enzymes (e.g., RNA Polymerase)

While specific interactions of this compound with RNA polymerase have not been extensively detailed in the reviewed literature, the interactions of sulfonates with other enzyme classes provide insight into potential mechanisms. Bacterial RNA polymerase (RNAP) is a well-established target for antimicrobials, and its function is modulated by complex protein-protein interactions and binding of small molecules rsc.org. The binding of inhibitors can occur at various sites, including the catalytic core or interfaces of protein-protein interactions, affecting conformational changes necessary for transcription rsc.orgacademie-sciences.fr.

Non-Covalent Binding Interactions with Proteins

Non-covalent interactions are the primary forces governing the transient and specific binding of small molecules to proteins wikipedia.orgnih.govnih.govchemistryviews.orgadr-ac.ch. These interactions, including hydrogen bonds, ionic interactions, and hydrophobic effects, are crucial for the molecular recognition of this compound by protein targets.

Role of Hydrogen Bonding and Ionic Interactions in Binding

Hydrogen bonds and ionic interactions are critical for the specificity and stability of protein-ligand complexes nih.govnih.govnih.gov. The structure of this compound contains several functional groups capable of engaging in these interactions. The negatively charged sulfonate group (SO₃⁻) is a strong hydrogen bond acceptor and can form powerful ionic interactions, often called salt bridges, with positively charged amino acid residues such as arginine and lysine in a protein's binding pocket cambridgemedchemconsulting.com. These electrostatic interactions are directional and can significantly contribute to binding affinity nih.govmdpi.com.

Hydrophobic Interactions in Molecular Recognition

Hydrophobic interactions are a major driving force for the binding of ligands to proteins in an aqueous environment researchgate.netcore.ac.uk. These interactions arise from the tendency of nonpolar surfaces to associate with each other to minimize their contact with water wikipedia.org. The benzene (B151609) ring of this compound provides a significant nonpolar surface area that can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within a protein's binding site mmcmodinagar.ac.in.

Quantitative Structure-Activity Relationship (QSAR) Studies: Chemical Parameters and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity semanticscholar.orgajrconline.org. While specific QSAR studies for this compound were not found, research on structurally related acetamidosulfonamide derivatives provides valuable insights into the key chemical parameters influencing activity.

A QSAR study on a series of acetamidosulfonamide derivatives synthesized to evaluate their antioxidant activities developed robust models using multiple linear regression researchgate.net. The models showed a high correlation between the structural descriptors of the compounds and their radical scavenging and superoxide (B77818) dismutase (SOD) activities.

Table 1: Statistical Parameters of the QSAR Models for Antioxidant Activity of Acetamidosulfonamide Derivatives

| Activity | Q² (LOO-CV) | RMSE (LOO-CV) |

| Radical Scavenging | 0.9708 | 0.5105 |

| Superoxide Dismutase (SOD) | 0.8753 | 1.3571 |

| Data sourced from a study on acetamidosulfonamide derivatives researchgate.net. |

The high value of the cross-validated correlation coefficient (Q²) and the low root mean square error (RMSE) indicate the high predictivity and reliability of the developed models.

The analysis of the descriptors in the QSAR models revealed the importance of specific structural features. For instance, the structure-activity relationship indicated that incorporating an ethylene (B1197577) group connected to a pyridine (B92270) ring resulted in significant antioxidant activities researchgate.net. Furthermore, the models were used to design new sulfonamides, suggesting that the addition of electron-withdrawing groups, such as a nitro group, could potentially enhance antioxidant properties researchgate.net.

In another relevant study, QSAR models were developed for substituted benzenesulphonyl glutamines as potential tumor suppressors nih.gov. These models also showed excellent correlation coefficients, highlighting the utility of this approach in designing lead compounds with potent inhibitory activity on DNA and RNA synthesis nih.gov. These studies collectively demonstrate that the biological activity of benzenesulfonate (B1194179) and sulfonamide derivatives can be effectively modeled and predicted based on their physicochemical and structural properties, providing a rational basis for the design of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Acetylamino)benzenesulfonate derivatives?

- Methodological Answer : The synthesis typically involves sulfonation of 4-acetamidobenzoic acid derivatives followed by salt formation. For example, substituted 4-amino-benzenesulfonamides can be synthesized via reaction of acyl chlorides with sulfonating agents like chlorosulfonic acid, followed by acetylation (Scheme 1, ). Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to sulfonating agent) and reaction temperature (60–80°C). Purification via recrystallization in ethanol/water mixtures ensures high yields (>75%) .

Q. How can researchers characterize this compound derivatives structurally?

- Methodological Answer : Use multi-spectral analysis:

- NMR : Confirm acetyl group presence (δ 2.1–2.3 ppm for CH₃) and sulfonate resonance (δ 7.5–8.0 ppm for aromatic protons) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in 4-Ethylanilinium 4-methylbenzenesulfonate, R factor = 0.058) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 271.27 for sodium salts) .

Q. What are the solubility and stability considerations for this compound salts?

- Methodological Answer : Sodium salts exhibit high water solubility (>50 mg/mL at 25°C) due to ionic sulfonate groups. Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation <5% after 30 days at pH 7.4 . Store in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate sulfonation regioselectivity in this compound synthesis?

- Methodological Answer : Employ isotopic labeling (e.g., ³⁵S) to track sulfonate group incorporation. Computational DFT studies (B3LYP/6-31G*) reveal electron-deficient aromatic rings favor para-substitution due to resonance stabilization of the sulfonate intermediate . Kinetic monitoring via HPLC can identify rate-limiting steps (e.g., sulfonic acid formation) .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond angles (e.g., C–S–O vs. predicted values) can arise from crystal packing effects. Refine computational models using periodic boundary conditions (PBE functional) to account for lattice interactions. Validate with high-resolution SC-XRD data (e.g., data-to-parameter ratio >15) .

Q. How can QSAR models predict the biological activity of this compound analogs?

- Methodological Answer : Build QSAR models using descriptors like logP, polar surface area, and H-bond acceptor count. Train datasets with IC₅₀ values from enzyme inhibition assays (e.g., carbonic anhydrase). Validate via leave-one-out cross-validation (R² >0.85) .

Q. What challenges arise in crystallizing this compound derivatives, and how are they mitigated?

- Methodological Answer : Poor crystal growth due to hygroscopicity is addressed by:

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to reduce polarity.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-methylbenzenesulfonate derivatives).

- Slow evaporation : Maintain 0.5 mL/day evaporation rate at 4°C .

Q. How do researchers investigate interactions between this compound and biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values for albumin). Fluorescence quenching assays quantify ligand-protein binding (Stern-Volmer plots). Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Arg199 in carbonic anhydrase) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.